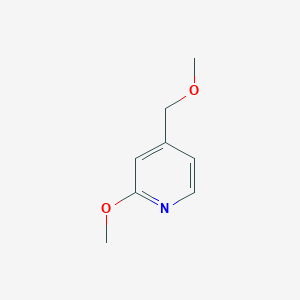
2-Methoxy-4-(methoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(methoxymethyl)pyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a methoxymethyl group (-CH2OCH3) at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methoxymethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position. The reaction typically proceeds via electrophilic aromatic substitution, where the methoxymethyl group is introduced through the reaction of formaldehyde with the methoxy group, followed by methylation with methanol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxy and methoxymethyl groups to their corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(methoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Lacks the methoxymethyl group at the 4-position.
4-Methoxypyridine: Lacks the methoxy group at the 2-position.
2-Methoxy-4-methylpyridine: Contains a methyl group instead of a methoxymethyl group at the 4-position.
Uniqueness
2-Methoxy-4-(methoxymethyl)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-methoxy-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-9-8(5-7)11-2/h3-5H,6H2,1-2H3 |
Clave InChI |
XRYHOQKUYVORQQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





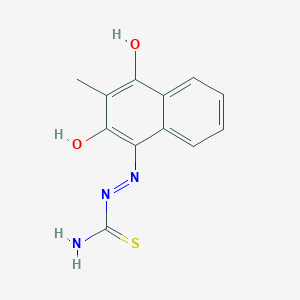
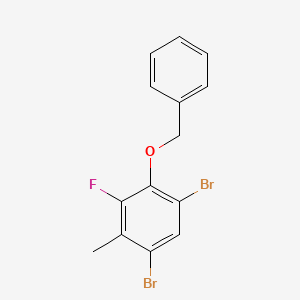
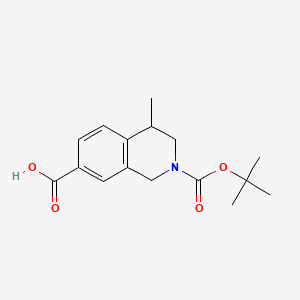
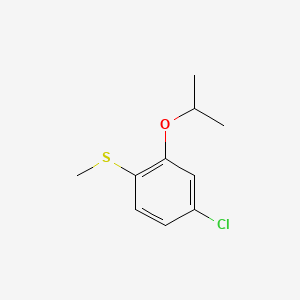

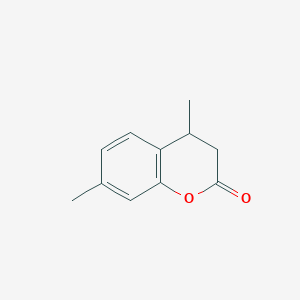

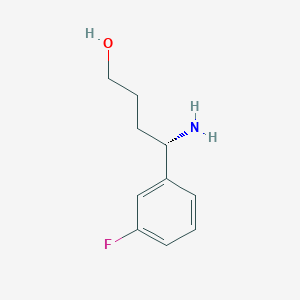

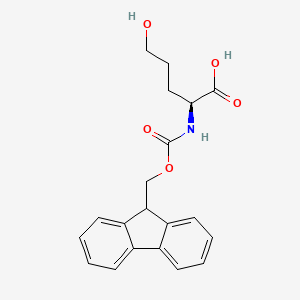
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
